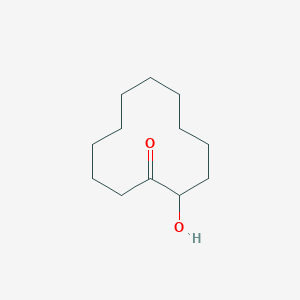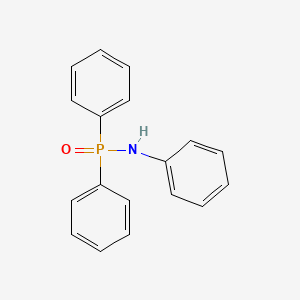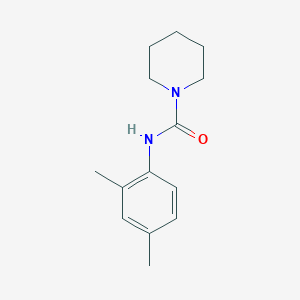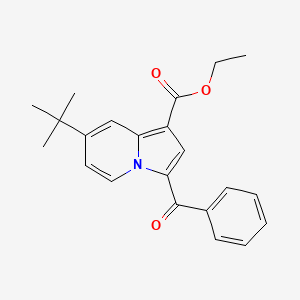
4,4'-Dimethyldiphenyl ditelluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dimethyldiphenyl ditelluride is an organotellurium compound with the molecular formula C14H14Te2 It is a derivative of diphenyl ditelluride, where the phenyl groups are substituted with methyl groups at the para positions
Méthodes De Préparation
4,4’-Dimethyldiphenyl ditelluride can be synthesized through the oxidation of tellurophenolate, which is generated via the Grignard reagent. The synthetic route involves the following steps:
Formation of Tellurophenolate: Reacting phenylmagnesium bromide with elemental tellurium to form phenyl telluromagnesium bromide. [ \text{PhMgBr} + \text{Te} \rightarrow \text{PhTeMgBr} ]
Oxidation: Oxidizing phenyl telluromagnesium bromide with oxygen and water to form 4,4’-dimethyldiphenyl ditelluride. [ 2\text{PhTeMgBr} + 0.5\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Te}_2 + 2\text{MgBr(OH)} ]
Analyse Des Réactions Chimiques
4,4’-Dimethyldiphenyl ditelluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide.
Reduction: It can be reduced to form tellurols.
Substitution: It can participate in nucleophilic substitution reactions, displacing halides.
Addition: It can add electrophilically across multiple bonds and trap radicals.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. Major products formed from these reactions include tellurium dioxide, tellurols, and substituted tellurides.
Applications De Recherche Scientifique
4,4’-Dimethyldiphenyl ditelluride has several scientific research applications:
Organic Synthesis: It is used as a source of the tellurium unit in organic synthesis and as a catalyst for redox reactions.
Medicinal Chemistry:
Catalysis: It is used in catalysis and green chemistry for reducing organic peroxides.
Material Science: It is used in the synthesis of 2D telluride nanosheets for energy storage and catalysis applications.
Mécanisme D'action
The mechanism of action of 4,4’-dimethyldiphenyl ditelluride involves its redox-modulating properties. It can act as both an antioxidant and a prooxidant, depending on the experimental conditions. It exerts its effects through various pathways, including:
Redox Modulation: It can modulate redox states by interacting with thiol groups and catalyzing redox reactions.
Antiproliferative Effects: It can induce cell death in cancer cells through pathways involving transcription factors, membrane receptors, and apoptosis.
Comparaison Avec Des Composés Similaires
4,4’-Dimethyldiphenyl ditelluride is similar to other organotellurium compounds such as diphenyl ditelluride and diphenyl diselenide. it has unique properties due to the presence of methyl groups at the para positions, which can influence its reactivity and stability. Similar compounds include:
Diphenyl ditelluride: Known for its use in organic synthesis and catalysis.
Diphenyl diselenide: Known for its antioxidant properties and potential medicinal applications.
Propriétés
Numéro CAS |
32294-57-8 |
|---|---|
Formule moléculaire |
C14H14Te2 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
1-methyl-4-[(4-methylphenyl)ditellanyl]benzene |
InChI |
InChI=1S/C14H14Te2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
PTOMSBHEWUXQOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


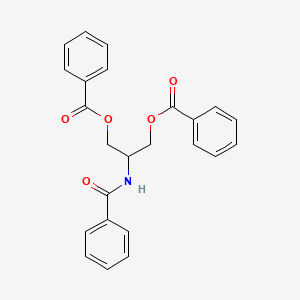
![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)

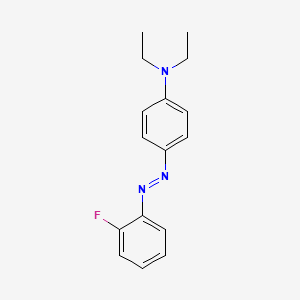
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)
